Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate CAS number 101385-93-7
Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate CAS number 101385-93-7
An In-depth Technical Guide to Tert-butyl 3-oxopyrrolidine-1-carboxylate
CAS Number: 101385-93-7
Foreword: A Note on Chemical Identity
It is imperative to clarify a point of nomenclature at the outset. The CAS number provided, 101385-93-7, definitively corresponds to tert-butyl 3-oxopyrrolidine-1-carboxylate , also widely known in the scientific community as N-Boc-3-pyrrolidinone.[1][2] The topic name initially provided, "Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate," describes a different chemical entity. For a researcher or drug development professional, precision in chemical identification is paramount. Therefore, this guide is dedicated to the synthesis, properties, and applications of the compound unambiguously identified by CAS number 101385-93-7. This molecule is a cornerstone building block in modern synthetic and medicinal chemistry, and a thorough understanding of its characteristics is essential for its effective application.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that features prominently in a vast number of biologically active compounds and FDA-approved drugs.[3][4] Its non-planar, flexible conformation allows it to present substituents in a well-defined three-dimensional space, making it an ideal scaffold for interacting with complex biological targets such as enzymes and receptors.[4][5]
Tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) represents a strategically designed intermediate that capitalizes on the utility of the pyrrolidine core. It incorporates two key features that render it exceptionally versatile:
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This robust yet readily cleavable group ensures stability during many synthetic transformations while allowing for deprotection under acidic conditions to reveal a nucleophilic secondary amine for further functionalization.[4][6]
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A ketone functionality at the 3-position . This electrophilic center is a versatile handle for a multitude of chemical transformations, most notably stereoselective reduction to introduce a chiral hydroxyl group, or enolate-mediated reactions to build complexity at the adjacent carbon atoms.
This guide provides a comprehensive overview of N-Boc-3-pyrrolidinone, from its fundamental properties and synthesis to its application in the construction of advanced molecular architectures for research and drug development.
Caption: Structure of Tert-butyl 3-oxopyrrolidine-1-carboxylate.
Physicochemical and Spectroscopic Profile
Sourcing a starting material with well-defined and consistent properties is the foundation of reproducible research. The key physicochemical data for N-Boc-3-pyrrolidinone are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 101385-93-7 | [1][2] |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][7] |
| Appearance | White to off-white solid, low melting solid, or crystalline lumps | [7] |
| Melting Point | 34-38 °C | [8] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., methanol, chloroform) | [8][9] |
| Storage Conditions | -20°C, under inert atmosphere |
Spectroscopic Data Interpretation
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by a large singlet around 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl group. The four protons on the pyrrolidine ring typically appear as multiplets in the regions of ~2.5 ppm, ~3.6 ppm, and ~4.0 ppm, reflecting their distinct chemical environments adjacent to the ketone and the nitrogen atom.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl of the ketone around 207 ppm. The Boc group carbonyl appears around 154 ppm, while the quaternary carbon and methyl carbons of the tert-butyl group are observed near 80 ppm and 28 ppm, respectively. The carbons of the pyrrolidine ring will appear in the 35-50 ppm range.
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IR (Infrared) Spectroscopy: The IR spectrum is distinguished by two strong carbonyl stretching bands. The ketone C=O stretch appears around 1750 cm⁻¹, while the carbamate C=O stretch is observed at a lower wavenumber, typically around 1700 cm⁻¹.[1]
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of N-Boc-3-pyrrolidinone can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. A highly effective and commonly cited conceptual pathway is the intramolecular Dieckmann condensation.[11][12][13]
The Dieckmann condensation is an intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester.[11][12] This strategy is exceptionally well-suited for forming stable five- and six-membered rings.[13]
Caption: Conceptual workflow for Dieckmann condensation synthesis.
Protocol: Synthesis via Oxidation of N-Boc-3-hydroxypyrrolidine
A more practical and widely used laboratory-scale synthesis involves the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine, which is commercially available in both racemic and chiral forms.
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Setup: To a stirred solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent.
-
Causality & Expertise: Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) are excellent choices as they are high-yielding and operate under mild conditions, preventing over-oxidation or side reactions common with harsher reagents like chromic acid. The low temperature is critical for controlling the reactivity of the Swern reagent and minimizing byproduct formation.
-
-
Reaction: Add the oxidizing agent (e.g., DMP, 1.1 equivalents) portion-wise to the solution. Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.
-
Trustworthiness: The reaction progress must be monitored by a self-validating system like Thin-Layer Chromatography (TLC). A spot corresponding to the starting alcohol should diminish and be replaced by a new, typically less polar, spot for the product ketone.
-
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (for DMP) or triethylamine (for Swern).
-
Causality & Expertise: The quenching step is crucial to neutralize acidic byproducts and decompose any remaining oxidant, ensuring a clean extraction.
-
-
Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield N-Boc-3-pyrrolidinone as a white solid.
Key Chemical Transformations and Applications in Drug Development
The synthetic utility of N-Boc-3-pyrrolidinone lies in the reactivity of its ketone and the latent reactivity of its protected nitrogen. These features make it a valuable precursor for a diverse range of more complex, often chiral, pyrrolidine derivatives.
Caption: Key transformations of N-Boc-3-pyrrolidinone.
Stereoselective Ketone Reduction
The most powerful application of N-Boc-3-pyrrolidinone is its use as a prochiral ketone for asymmetric reduction. This transformation generates optically active (R)- or (S)-N-Boc-3-hydroxypyrrolidine, which are invaluable chiral building blocks.[14]
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Chemical Reduction: Reagents like sodium borohydride (NaBH₄) will produce the racemic alcohol. For stereoselectivity, chiral reducing agents or catalysts are required.
-
Biocatalysis: A highly efficient and green approach involves the use of enzymes or whole-cell systems. For instance, studies have demonstrated the use of Leifsonia alcohol dehydrogenase or biocatalysts from carrots (Daucus carota) to reduce the ketone to the corresponding alcohol with high enantiomeric excess.[8][15] This method provides access to specific stereoisomers under mild, environmentally benign conditions.
Reductive Amination
The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction directly forges a new C-N bond, providing access to a wide array of 3-amino-pyrrolidine derivatives, which are common motifs in ligands for G-protein coupled receptors (GPCRs) and other biological targets.
Boc-Group Cleavage and N-Functionalization
The Boc protecting group is stable to many reaction conditions but can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] This deprotection unmasks the pyrrolidine nitrogen, which can then be acylated, alkylated, or used in coupling reactions to incorporate the 3-oxopyrrolidine scaffold into a larger target molecule. This is a critical step in the synthesis of many pharmaceutical agents.[5]
Conclusion
Tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7) is more than just a chemical intermediate; it is a versatile platform for innovation in medicinal chemistry. Its combination of a protected nitrogen and a reactive ketone handle allows for the strategic and often stereocontrolled introduction of the valuable pyrrolidine motif. Researchers and drug development professionals equipped with a thorough understanding of its properties, synthesis, and reactivity can leverage this building block to accelerate the discovery and development of novel therapeutics.
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